![molecular formula C27H24O4 B15044690 2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane](/img/structure/B15044690.png)
2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane is a complex organic compound with the molecular formula C27H24O4 and a molecular weight of 412.49 g/mol . This compound is characterized by the presence of oxirane (epoxide) groups and naphthyl moieties, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-naphthol with epichlorohydrin to form 2-(2-oxiranylmethoxy)-1-naphthol. This intermediate is then reacted with 1-(chloromethyl)-2-naphthol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted naphthyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s epoxide groups make it useful in studying enzyme-catalyzed reactions involving epoxide hydrolases.
Mechanism of Action
The mechanism of action of 2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane involves its interaction with various molecular targets and pathways. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with proteins, DNA, and other biomolecules. This reactivity is exploited in enzyme studies and drug development to understand and modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-{[2-(2-Chlorophenoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane
- 2-{[(1-{[2-(2-Methylphenoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane
- 2-{[(1-{[2-(2-Nitrophenoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane
Uniqueness
What sets 2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane apart from similar compounds is its dual epoxide functionality, which provides unique reactivity and versatility in chemical synthesis and biological applications. The presence of naphthyl groups also enhances its stability and potential for various substitutions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C27H24O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[1-[[2-(oxiran-2-ylmethoxy)naphthalen-1-yl]methyl]naphthalen-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C27H24O4/c1-3-7-22-18(5-1)9-11-26(30-16-20-14-28-20)24(22)13-25-23-8-4-2-6-19(23)10-12-27(25)31-17-21-15-29-21/h1-12,20-21H,13-17H2 |
InChI Key |
PVHPHJYSXKSCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OCC6CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15044609.png)
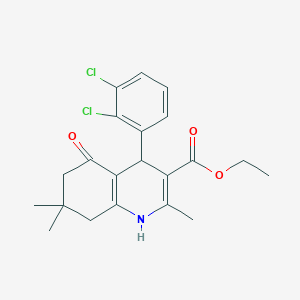
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B15044630.png)
![Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B15044635.png)
![methyl 4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}benzoate](/img/structure/B15044642.png)
![3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B15044656.png)
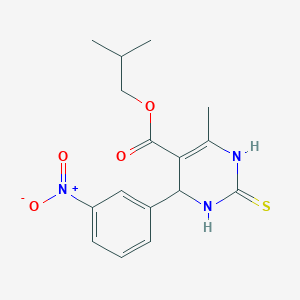
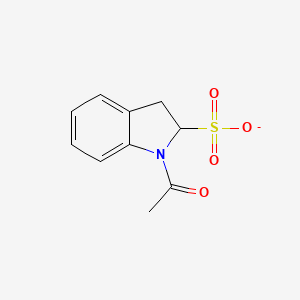
![6,7-Dinitro-benzo[de]isochromene-1,3-dione](/img/structure/B15044696.png)
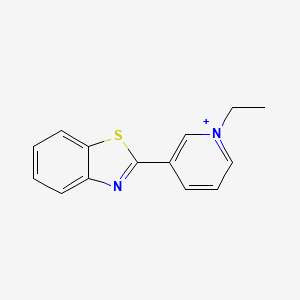
![(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15044702.png)
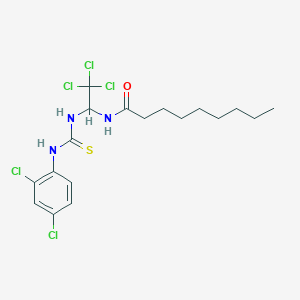
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B15044707.png)
![Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate](/img/structure/B15044710.png)
